molecular formula C11H6N4 B1415355 (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile CAS No. 2169464-14-4

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile

Cat. No.: B1415355
CAS No.: 2169464-14-4
M. Wt: 194.19 g/mol
InChI Key: RIDHOWAWADYGGZ-UHFFFAOYSA-N
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Description

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a malononitrile group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and structural versatility, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above synthetic routes, often optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Piperidine, sodium hydroxide.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In organic synthesis, (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory activities. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, making it a promising candidate for drug development.

Industry

In the material science industry, this compound is used in the development of organic semiconductors and light-emitting materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which (Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes, receptors, or DNA, modulating their activity. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, which lacks the malononitrile group, is widely studied for its biological activity.

    Imidazo[1,2-a]pyridin-3-ylmethylene)malononitrile: A structural isomer with the malononitrile group at a different position.

    Benzimidazole derivatives: Compounds with a similar fused ring structure but different heteroatoms.

Uniqueness

(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile is unique due to the presence of both the imidazo[1,2-a]pyridine core and the malononitrile group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(imidazo[1,2-a]pyridin-6-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4/c12-6-10(7-13)5-9-1-2-11-14-3-4-15(11)8-9/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDHOWAWADYGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Imidazo[1,2-a]pyridin-6-ylmethylene)malononitrile

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